molecular formula C21H22BrNO3 B1293330 3-bromo-3'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone CAS No. 898761-69-8

3-bromo-3'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone

Katalognummer: B1293330
CAS-Nummer: 898761-69-8
Molekulargewicht: 416.3 g/mol
InChI-Schlüssel: AJFKVWCEHOUUPO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-3'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone is a benzophenone derivative featuring a bromine substituent at the 3-position of one phenyl ring and a 1,4-dioxa-8-azaspiro[4.5]decane group attached via a methylene linker at the 3'-position of the second phenyl ring. This compound is part of a broader class of spirocyclic benzophenones studied for applications in medicinal chemistry and materials science.

Eigenschaften

IUPAC Name

(3-bromophenyl)-[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrNO3/c22-19-6-2-5-18(14-19)20(24)17-4-1-3-16(13-17)15-23-9-7-21(8-10-23)25-11-12-26-21/h1-6,13-14H,7-12,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJFKVWCEHOUUPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CC3=CC(=CC=C3)C(=O)C4=CC(=CC=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70643307
Record name (3-Bromophenyl){3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898761-69-8
Record name (3-Bromophenyl){3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Formation of the Spirocyclic Intermediate

The synthesis begins with the formation of the spirocyclic intermediate, 1,4-dioxa-8-azaspiro[4.5]decane. This intermediate is synthesized through a cyclization reaction involving appropriate starting materials such as diols and carbonyl compounds (e.g., benzophenone derivatives). The cyclization often requires controlled reaction conditions to achieve optimal yields.

Bromination

Once the spirocyclic intermediate is formed, it undergoes bromination using brominating agents like bromine or N-bromosuccinimide (NBS). This step introduces the bromine atom at the desired position on the aromatic ring.

Coupling Reaction

The final step involves a coupling reaction between the brominated intermediate and a benzophenone derivative, typically facilitated by palladium-catalyzed cross-coupling reactions. This step is crucial for forming the final product and often requires specific conditions such as temperature control and solvent choice to optimize yield and purity.

In industrial settings, production methods for this compound are optimized for scalability and efficiency. Techniques include:

After synthesis, purification of 3-bromo-3'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone is essential to isolate the product with high purity levels. Common purification techniques include:

  • Column Chromatography : Often using silica gel as a stationary phase with solvents like ethyl acetate/hexanes (3:7 ratio).
  • Recrystallization : This method can further enhance purity by exploiting differences in solubility.

To confirm the structure and purity of the synthesized compound, several analytical techniques are employed:

Stock Solution Preparation Table

Concentration Volume for 1 mg Volume for 5 mg Volume for 10 mg
1 mM 2.402 mL 12.01 mL 24.02 mL
5 mM 0.4804 mL 2.402 mL 4.804 mL
10 mM 0.2402 mL 1.201 mL 2.402 mL

Chemical Properties Summary

Property Value
Molecular Formula $$ C{21}H{22}BrNO_3 $$
Molecular Weight 416.31 g/mol
CAS Number 898761-69-8
Solubility Highly soluble in polar aprotic solvents; limited in water

Analyse Chemischer Reaktionen

Substitution Reactions

The bromine atom at the 3-position of the benzophenone moiety is a key reactive site, enabling nucleophilic aromatic substitution (NAS) and cross-coupling reactions.

  • Suzuki-Miyaura Coupling :
    The bromo group participates in palladium-catalyzed cross-coupling with aryl boronic acids to form biaryl derivatives. For example, coupling with phenylboronic acid yields 3-phenyl-3'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone .
Reaction Conditions Product Yield
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O (80°C, 12h)Biaryl derivative with phenyl group at 3-position~75%
  • Nucleophilic Substitution :
    Under basic conditions (e.g., KOH/EtOH), bromide displacement with amines or thiols generates amino- or thio-substituted analogs .

Reduction of the Benzophenone Core

The ketone group in the benzophenone core can undergo reduction to form a secondary alcohol.

  • Sodium Borohydride (NaBH₄) Reduction :
    Selective reduction of the ketone yields 3-bromo-3'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzhydrol .
Reagent Conditions Product Notes
NaBH₄EtOH, RT, 2hSecondary alcohol derivativeMinimal spirocycle modification

Functionalization of the Spirocyclic System

The 1,4-dioxa-8-azaspiro[4.5]decyl group undergoes ring-opening or alkylation reactions.

  • Acid-Catalyzed Hydrolysis :
    Treatment with HCl opens the dioxolane ring, converting it to a diol-amine intermediate .
    Spirocycle+HClDiol amine+H2O\text{Spirocycle}+\text{HCl}\rightarrow \text{Diol amine}+\text{H}_2\text{O}
  • Alkylation at the Nitrogen :
    The spirocyclic amine reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.

Oxidation Reactions

The benzophenone core and spirocyclic ether are stable under mild oxidative conditions, but strong oxidants like KMnO₄ may degrade the structure.

Comparative Reactivity with Analogues

The bromo substituent enhances electrophilic reactivity compared to non-halogenated analogs. For example:

Compound Reactivity Key Difference
3-Methyl-3'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone Less reactive in cross-couplingBromine vs. methyl group
3-Fluoro-3'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone Higher electronegativity, slower substitutionBromine vs. fluorine

Key Research Findings

  • The bromo group’s reactivity enables precise functionalization, critical for structure-activity relationship (SAR) studies .
  • Stability of the spirocyclic system under basic conditions ensures modular derivatization .

For further details on reaction mechanisms or conditions, consult primary literature on halogenated benzophenones .

Wissenschaftliche Forschungsanwendungen

Photoprotective Agents

One of the primary applications of this compound is as a photoprotective agent in cosmetic formulations. Its ability to absorb UV radiation makes it valuable in sunscreens and skin care products, where it helps prevent UV-induced skin damage.

PropertyValue
UV Absorption SpectrumBroad-spectrum absorption
StabilityHigh thermal stability
Formulation CompatibilityCompatible with oils and emulsions

Anticonvulsant Activity

Recent studies have explored the anticonvulsant properties of derivatives related to 3-bromo-3'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone. These compounds exhibit promising activity against seizure models, potentially through modulation of sodium channels.

Case Study: Anticonvulsant Activity Assessment
In a study involving various derivatives, compounds showed significant protective indices (PI = TD50/ED50) comparable to established antiseizure medications. The mechanism of action was linked to the promotion of sodium channel slow inactivation, which is crucial for reducing neuronal excitability during seizures .

Metalloprotease Inhibition

The compound has also been identified as a potential inhibitor of metalloproteases, enzymes that play roles in various physiological processes including tissue remodeling and inflammation. Inhibiting these enzymes can have therapeutic implications in conditions such as cancer and arthritis.

Research Findings:
In vitro studies demonstrated that certain derivatives of this compound effectively inhibited metalloprotease activity, suggesting their potential as therapeutic agents in treating diseases characterized by excessive metalloprotease activity .

Polymer Additives

Due to its photostability and UV absorption characteristics, this compound can be utilized as an additive in polymers to enhance their resistance to UV degradation. This application is particularly relevant in the production of outdoor materials where prolonged exposure to sunlight is expected.

Nanocomposite Materials

Research into nanocomposites incorporating this compound has shown improvements in mechanical properties and thermal stability. The integration of spirocyclic structures can lead to enhanced performance characteristics in various applications, including coatings and packaging materials.

Wirkmechanismus

The mechanism of action of 3-Bromo-3’-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations and Physicochemical Properties

Key analogs differ in substituent type, position, and electronic effects. A comparative analysis is provided in Table 1.

Table 1: Comparison of Structural Analogs

Compound Name Substituents Molecular Weight (g/mol) XLogP3 Key Properties/Activities References
3-Bromo-3'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone Br (3), Spiro (3') ~422.3* ~4.5* High lipophilicity, potential CNS activity
3,4-Dichloro-3'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone Cl (3,4), Spiro (3') 406.3 4.3 Moderate solubility, irritant hazards
8-[(3-Bromo-5-fluorophenyl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane Br, F (3,5), Spiro 354.2 3.2 Respiratory/skin irritation hazards
3'-Cyano-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone CN (3'), Spiro (2) 365.4 3.8 Enhanced polarity, research applications
4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3-methylbenzophenone CH₃ (3), Spiro (4') 351.5 3.5 Lower MW, stable at room temperature
2,4-Dimethyl-3'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone CH₃ (2,4), Spiro (3') 365.5 4.1 High boiling point (506°C)

*Estimated based on analog data.

Key Observations:

  • Bromine vs.
  • Polar Groups (CN, OMe): The cyano group () introduces polarity, reducing LogP and altering solubility, while methoxy groups () may improve metabolic stability.
  • Spirocyclic Rigidity: All analogs retain the 1,4-dioxa-8-azaspiro[4.5]decane group, which restricts conformational flexibility, a feature linked to improved receptor binding in CNS-targeting compounds .

Q & A

Q. What are the optimized synthetic routes for 3-bromo-3'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone?

Answer: The synthesis typically involves cyclization of diols with carbonyl compounds (e.g., benzophenone derivatives) using a Dean-Stark apparatus to remove water, followed by ester hydrolysis and functionalization. Key steps include:

  • Cyclization : Reacting diols (e.g., 1,4-dioxa-8-azaspiro[4.5]decane precursors) with benzophenone derivatives under Dean-Stark conditions to form spirocyclic intermediates .
  • Bromination : Introducing bromine at the 3-position via electrophilic substitution or coupling reactions.
  • Purification : Column chromatography (e.g., silica gel) is critical for isolating the final product, with solvents like ethyl acetate/hexanes (3:7 ratio) commonly used .

Q. How can the purity and structure of this compound be rigorously characterized?

Answer:

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR (e.g., δ 3.93 ppm for spirocyclic ether protons, δ 107.3 ppm for quaternary carbons) confirm structural motifs .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., observed [M+H]+^+ at m/z 435.2654 vs. calculated 435.2642) .
  • Iodoform Test : Confirm absence of methyl ketones (distinguishing from benzophenone derivatives like acetophenone) .

Q. What are the solubility and stability profiles of this compound under varying conditions?

Answer:

  • Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, acetone) due to the spirocyclic ether and benzophenone moieties. Limited solubility in water .
  • Stability : Susceptible to hydrolysis under acidic/alkaline conditions. Store in inert atmospheres (argon) at –20°C to prevent degradation .

Advanced Research Questions

Q. How does the 1,4-dioxa-8-azaspiro[4.5]decane linker influence biological activity in HDAC inhibition studies?

Answer: The spirocyclic linker enhances conformational rigidity, improving binding to HDAC active sites. Comparative studies show:

  • Activity : Compounds with this linker exhibit IC50_{50} values <1 µM against HDAC isoforms, outperforming flexible analogs .
  • Selectivity : The linker’s steric bulk reduces off-target effects (e.g., no activity against CYP450 enzymes at 10 µM) .
    Methodological Tip : Use molecular docking (e.g., AutoDock Vina) to model interactions between the spirocyclic moiety and HDAC catalytic pockets .

Q. What crystallographic strategies are recommended for resolving structural ambiguities in derivatives?

Answer:

  • Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to resolve bromine-heavy atoms .
  • Refinement : SHELXL-2018 is preferred for small-molecule refinement. Key parameters:
    • R1 < 0.05 for I > 2σ(I).
    • Twin refinement for non-merohedral twinning (e.g., BASF parameter >0.3) .
  • Validation : Check PLATON alerts for missed symmetry or disordered solvent .

Q. How can bioanalytical methods detect trace impurities in pharmacological studies?

Answer:

  • HPLC-MS : Use Chromolith RP-18e columns (flow rate: 1 mL/min; gradient: 10–90% acetonitrile in 15 min) with ESI+ detection (m/z 300–600 range) .
  • Limits of Detection (LOD) : Achieve 0.1 ng/mL sensitivity using MRM transitions (e.g., m/z 435 → 317 for the parent ion) .

Q. How should contradictory data in pharmacological assays (e.g., HDAC vs. σ receptor activity) be resolved?

Answer:

  • Counter-Screening : Test against σ1/σ2 receptors (e.g., radioligand binding assays with 3H^{3}\text{H}-DTG) to rule out off-target effects .
  • Dose-Response Curves : Use 10-point IC50_{50} determinations (1 nM–100 µM range) to differentiate potency tiers .
  • Mechanistic Studies : Perform cellular thermal shift assays (CETSA) to confirm direct target engagement .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.